molecular formula C₁₃H₁₈O B042199 3-(4-Isopropylphenyl)-2-methylpropanal CAS No. 103-95-7

3-(4-Isopropylphenyl)-2-methylpropanal

Cat. No.: B042199
CAS No.: 103-95-7
M. Wt: 190.28 g/mol
InChI Key: ZFNVDHOSLNRHNN-UHFFFAOYSA-N
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Description

Xi-3-(4-isopropylphenyl)-2-methylpropanal, also known as cyclamen aldehyde, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. Xi-3-(4-isopropylphenyl)-2-methylpropanal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, xi-3-(4-isopropylphenyl)-2-methylpropanal is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, xi-3-(4-isopropylphenyl)-2-methylpropanal can be found in fruits and herbs and spices. This makes xi-3-(4-isopropylphenyl)-2-methylpropanal a potential biomarker for the consumption of these food products.

Mechanism of Action

Target of Action

Cyclamen aldehyde is primarily used as a fragrance molecule . Its primary targets are olfactory receptors, which are proteins involved in the detection of smell. When cyclamen aldehyde binds to these receptors, it triggers a neural response that is interpreted by the brain as the scent of cyclamen or lily-of-the-valley .

Mode of Action

The interaction of cyclamen aldehyde with its targets involves the binding of the compound to specific sites on the olfactory receptors. This binding changes the conformation of the receptors, triggering a signal transduction pathway that results in the perception of smell .

Biochemical Pathways

The biochemical pathways affected by cyclamen aldehyde are primarily related to olfaction, the sense of smell. The binding of cyclamen aldehyde to olfactory receptors triggers a cascade of biochemical events, leading to the generation of a nerve impulse that is transmitted to the brain. The brain interprets this signal as a specific scent .

Pharmacokinetics

Its distribution would be systemic, and it would be metabolized and excreted by the body’s standard mechanisms for handling xenobiotics .

Result of Action

The primary result of cyclamen aldehyde’s action is the perception of a specific scent. This is a molecular effect, resulting from the interaction of the compound with olfactory receptors. On a cellular level, this leads to the generation of a nerve impulse that is transmitted to the brain .

Action Environment

The action, efficacy, and stability of cyclamen aldehyde can be influenced by various environmental factors. For instance, the compound’s volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Furthermore, the compound’s stability could be influenced by exposure to light or oxygen .

Properties

IUPAC Name

2-methyl-3-(4-propan-2-ylphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,9-11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNVDHOSLNRHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044769
Record name Cyclamen aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid; Other Solid, Colourless to pale yellow liquid; Strong floral aroma
Record name Benzenepropanal, .alpha.-methyl-4-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-3-(p-isopropylphenyl)propionaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1453/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in most fixed oils; Insoluble in propylene glycol, glycerin, water, Soluble (in ethanol)
Record name 2-Methyl-3-(p-isopropylphenyl)propionaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1453/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.946-0.952
Record name 2-Methyl-3-(p-isopropylphenyl)propionaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1453/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

103-95-7
Record name Cyclamen aldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclamen aldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanal, .alpha.-methyl-4-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclamen aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-p-cumenyl-2-methylpropionaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.874
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLAMEN ALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U37UX0E1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The acetal A can be reduced in a reduction reaction with a reducing agent, for example diisobutylaluminium hydride, sodium aluminium hydride or borane-THF complex, in diethyl ether, methylene chloride, THF, hexane, toluene or a mixture of the solvent mentioned, at a temperature of from −95° C. to −20° C. to give the aldehyde B.
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sodium aluminium hydride
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Synthesis routes and methods II

Procedure details

Compound 1205 may be prepared by reacting allyl bromide (79.2 g, 656 mmol) and 4-hydroxybenzaldehyde A (40.0 g, 328 mmol) in the presence of potassium carbonate (90.6 g, 656 mmol) in acetonitrile (400 mL). The reaction is stirred at ambient temperature under an atmosphere of nitrogen for 4 hours. The reaction is filtered, washed with acetonitrile (200 mL), and concentrated in-vacuo. The residue is chromatographed on silica gel using a gradient of ethyl acetate from 10% to 30% in hexanes to give 50.0 g of aldehyde B as a colorless oil. LC/MS [M+H+] 163.2 (100), 2.85 min; 1H NMR (300 MHz, DMSO-d6) δ ppm 4.67 (d, J=5.03 Hz, 2H) 5.33 (dd, J=23.98, 1.51 Hz, 2H) 6.03 (dt, J=22.39, 5.07 Hz, 1H) 7.12 (d, J=8.72 Hz, 2H) 7.85 (d, J=8.38 Hz, 2H) 9.86 (s, 1H).
[Compound]
Name
Compound 1205
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What innovations have been made in cyclamen aldehyde production to improve yield and purity?

A2: Recent research has focused on developing catalytic processes for cyclamen aldehyde production that maximize yield and purity. One such innovation involves using palladium carbon as a catalyst with ethanol as a solvent and potassium carbonate as an antichlor in the hydrogenation of primary cyclamen aldehyde []. This method allows for multiple cycles of catalyst reuse, reducing production costs and ensuring a high-purity end product. Additionally, employing fine vacuum falling film fractionating columns during the purification process helps minimize impurities like Radix Pecteilis susannae alcohol, leading to a purer cyclamen aldehyde product with a unimodal content exceeding 98.5% [].

Q2: What is the molecular formula, weight, and any relevant spectroscopic data for cyclamen aldehyde?

A2: The molecular formula for cyclamen aldehyde is C14H20O, and its molecular weight is 204.31 g/mol. While specific spectroscopic data isn't provided in the provided abstracts, key structural features can be identified. It consists of an aldehyde group (-CHO) attached to a substituted benzene ring. The benzene ring has an isopropyl group at the para position and a methyl and ethyl group attached to the same carbon adjacent to the ring.

Q3: How does the structure of cyclamen aldehyde contribute to its fragrance profile?

A3: The characteristic floral, sweet, and slightly green scent of cyclamen aldehyde is attributed to its unique combination of functional groups and their spatial arrangement. The aldehyde group (-CHO) is primarily responsible for the strong floral note, while the isopropyl and methyl groups contribute to the overall sweetness and green nuances.

Q4: What challenges are associated with the stability of cyclamen aldehyde, and how are they addressed in formulations?

A5: Cyclamen aldehyde can degrade over time, leading to a loss of fragrance intensity and potential changes in odor profile. To enhance its stability, researchers have explored encapsulation techniques. One such approach encapsulates cyclamen aldehyde within poly(tert-butylacrylate) nanocapsules via miniemulsion polymerization []. This encapsulation not only improves stability but also allows for controlled release of the fragrance, extending its lifespan in applications like scented fabrics. Another strategy utilizes β-cyclodextrin to form inclusion complexes with cyclamen aldehyde [, ]. These complexes enhance stability, reduce sublimation, and improve the overall shelf life of the fragrance.

Q5: What are the known toxicological properties of cyclamen aldehyde, and are there any species-specific concerns?

A6: Studies indicate that cyclamen aldehyde exhibits species-specific metabolic pathways, leading to male rat reprotoxicity [, ]. This effect is attributed to the accumulation of benzoyl-CoA conjugates, suggesting a potential link between metabolism and toxicity []. Further research is crucial to understand the mechanisms underlying these effects and their relevance to human health. Predictive models using machine learning algorithms and physicochemical descriptors are being explored to assess the sensitizing potential of cyclamen aldehyde and other cosmetic ingredients []. This approach aims to reduce reliance on animal testing while ensuring consumer safety.

Q6: Beyond its use in perfumes, what other applications is cyclamen aldehyde being explored for?

A7: Cyclamen aldehyde's potential extends beyond perfumery. Researchers are investigating its use in transdermal drug delivery systems. One study evaluated the suitability of human-induced pluripotent stem cell-based skin for assessing the permeation and irritation potential of cyclamen aldehyde and other chemicals []. This suggests its potential use in developing new transdermal drug formulations and safety testing protocols.

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